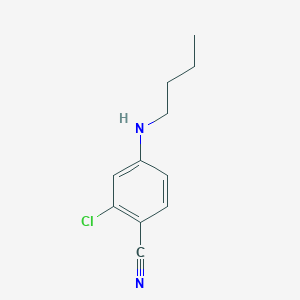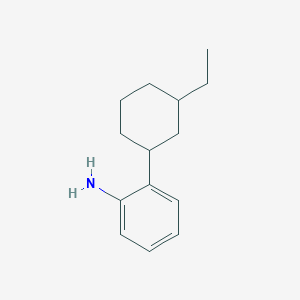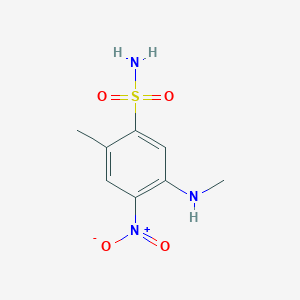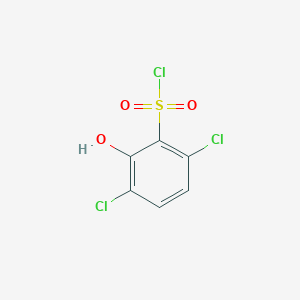
4-(Butylamino)-2-chlorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butylamino)-2-chlorobenzonitrile is an organic compound with a molecular formula of C11H13ClN2 This compound is characterized by the presence of a butylamino group attached to a chlorobenzonitrile core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butylamino)-2-chlorobenzonitrile typically involves the following steps:
Nitration: The starting material, 2-chlorobenzonitrile, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The amino group is alkylated with butylamine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions: 4-(Butylamino)-2-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: The butylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 4-(Butylamino)-2-hydroxybenzonitrile.
Oxidation: Formation of 4-(Butylamino)-2-chloronitrobenzene.
Reduction: Formation of 4-(Butylamino)-2-chlorobenzylamine.
科学的研究の応用
4-(Butylamino)-2-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Butylamino)-2-chlorobenzonitrile involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with biological macromolecules, while the chlorobenzonitrile core can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- 4-(Butylamino)benzoic acid
- 4-(Butylamino)-2-chlorobenzamide
- 4-(Butylamino)-2-chlorophenol
Comparison: 4-(Butylamino)-2-chlorobenzonitrile is unique due to the presence of both a butylamino group and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to 4-(Butylamino)benzoic acid, it has a higher potential for forming hydrogen bonds due to the nitrile group. Compared to 4-(Butylamino)-2-chlorobenzamide, it is more reactive in substitution reactions due to the presence of the nitrile group instead of an amide group. Compared to 4-(Butylamino)-2-chlorophenol, it is less prone to oxidation due to the absence of a hydroxyl group.
特性
分子式 |
C11H13ClN2 |
|---|---|
分子量 |
208.69 g/mol |
IUPAC名 |
4-(butylamino)-2-chlorobenzonitrile |
InChI |
InChI=1S/C11H13ClN2/c1-2-3-6-14-10-5-4-9(8-13)11(12)7-10/h4-5,7,14H,2-3,6H2,1H3 |
InChIキー |
LZCCVFKQWWHINU-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC(=C(C=C1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13253139.png)
![2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13253146.png)

![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile](/img/structure/B13253166.png)
![3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13253167.png)
![4-Chloro-2-[(cyclopropylamino)methyl]phenol](/img/structure/B13253177.png)

![2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine](/img/structure/B13253187.png)


![1-Azaspiro[5.5]undecan-2-one](/img/structure/B13253200.png)

